Cas no 2092621-14-0 (Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl-)

Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl-, is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a carboxylic acid functional group at the 6-position. The 7-ethyl and 2-methyl substituents enhance its steric and electronic properties, making it a versatile intermediate in medicinal chemistry and drug development. Its rigid bicyclic structure offers potential for high binding affinity in biologically active molecules, particularly in kinase inhibitors or antimicrobial agents. The carboxylic acid moiety allows for further derivatization, enabling the synthesis of amides, esters, or other functionalized derivatives. This compound is valued for its synthetic utility and potential applications in targeted therapeutic research.
Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl- structure
2092621-14-0 structure
商品名:Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl-
CAS番号:2092621-14-0
MF:C11H11N3O2
メガワット:217.223942041397
CID:5255026

Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl- 化学的及び物理的性質

名前と識別子

    • Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl-
    • インチ: 1S/C11H11N3O2/c1-3-9-8(11(15)16)4-7-5-12-6(2)13-10(7)14-9/h4-5H,3H2,1-2H3,(H,15,16)
    • InChIKey: FHSURURZXHWHQR-UHFFFAOYSA-N
    • ほほえんだ: C1(C)=NC=C2C=C(C(O)=O)C(CC)=NC2=N1

Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-369533-1.0g
7-ethyl-2-methylpyrido[2,3-d]pyrimidine-6-carboxylic acid
2092621-14-0
1.0g
$0.0 2023-03-02

Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl- 関連文献

Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl-に関する追加情報

Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl- (CAS No. 2092621-14-0): A Comprehensive Overview in Modern Pharmaceutical Research

Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 2092621-14-0, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule, belonging to the pyrido[2,3-d]pyrimidine class, has garnered considerable attention due to its structural complexity and potential biological activities. The compound's unique framework, featuring a fused pyrimidine ring system with substituents at key positions, makes it a promising candidate for further exploration in drug discovery and development.

The< strong>7-ethyl-2-methyl substituents in the molecule contribute to its distinct chemical properties and reactivity. These groups not only influence the compound's solubility and stability but also play a crucial role in modulating its interactions with biological targets. The pyrido[2,3-d]pyrimidine scaffold is particularly noteworthy as it is found in several biologically active natural products and synthetic molecules known for their pharmacological effects.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Pyrido[2,3-d]pyrimidines have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and inflammatory disorders. The< strong>6-carboxylic acid moiety in this compound adds another layer of functionality, enabling further chemical modifications that can enhance its bioactivity.

One of the most compelling aspects of< strong>Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl- is its versatility in medicinal chemistry. Researchers have leveraged its structural features to design derivatives with improved pharmacokinetic properties and enhanced target specificity. For instance, studies have demonstrated that modifications at the 7-position can significantly alter the compound's binding affinity to certain enzymes and receptors. This flexibility makes it an attractive scaffold for structure-based drug design.

The< strong>CAS No. 2092621-14-0 registry ensures that researchers worldwide can reliably obtain and utilize this compound for their experiments. Its precise identification allows for standardized synthesis, purification, and characterization procedures, which are essential for maintaining consistency in research outcomes. Moreover, the availability of this compound through reputable chemical suppliers has facilitated numerous collaborative projects aimed at uncovering new therapeutic applications.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like< strong>Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl-. Molecular modeling techniques enable researchers to predict the binding modes of this molecule with various biological targets with high accuracy. This approach has been instrumental in identifying potential lead compounds that can be optimized through iterative design cycles to achieve desired pharmacological effects.

In clinical settings, the< strong>6-carboxylic acid group provides a handle for conjugation with other bioactive molecules or imaging agents. This property is particularly valuable in the development of targeted therapies where precise delivery to disease sites is critical. For example, studies have explored the use of such derivatives as prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage at specific sites within the body.

The< strong>7-ethyl-2-methyl substituents also contribute to the compound's overall stability under various conditions, which is a crucial factor for pharmaceutical formulations. Stability ensures that the drug remains effective throughout its shelf life and maintains consistent performance when administered to patients. Researchers have employed advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the structural integrity of this compound under different storage conditions.

Synthetic methodologies for< strong>Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl- have been refined over time to achieve high yields and purity levels. Modern synthetic routes often incorporate green chemistry principles to minimize waste and reduce environmental impact. These innovations not only enhance efficiency but also align with global efforts to promote sustainable pharmaceutical practices.

The biological activity of this compound has been a focal point of numerous preclinical studies. Initial findings suggest that it may exhibit inhibitory effects on certain kinases and other enzymes implicated in disease pathways. While these results are promising, further research is needed to fully characterize its therapeutic potential and safety profile before human trials can be initiated.

The integration of high-throughput screening (HTS) technologies has enabled researchers to rapidly assess the bioactivity of large libraries of compounds like< strong>Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7-ethyl-2-methyl-. HTS allows for the identification of hits with desirable properties that can then be optimized through more traditional medicinal chemistry approaches. This combination of computational and experimental techniques has significantly sped up the drug discovery pipeline.

In conclusion,< strong(Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7 ethyl 2 methyl), identified byCAS No. 2092621 -14 -0, represents a fascinating molecule with immense potential in pharmaceutical research. Its unique structural features, combined with its versatility in chemical modifications, make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in addressing unmet medical needs worldwide.

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